Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-
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Overview
Description
P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL is an organic compound with the molecular formula C18H14N4O2. It is characterized by the presence of azo groups (-N=N-) linked to a phenylene ring and bisphenol units. This compound is known for its vibrant color properties and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL typically involves the diazotization of p-phenylenediamine followed by coupling with bisphenol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage .
Industrial Production Methods: In industrial settings, the production of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations and reaction times to optimize the formation of the desired product .
Types of Reactions:
Oxidation: P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo groups in the compound can be reduced to amines under specific conditions.
Substitution: The phenolic hydroxyl groups can participate in electrophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain due to its vibrant color properties.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Widely used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL involves its interaction with molecular targets through its azo and phenolic groups. The azo groups can participate in electron transfer reactions, while the phenolic groups can form hydrogen bonds and interact with various biological molecules. These interactions can lead to changes in the structure and function of the target molecules, contributing to the compound’s effects .
Comparison with Similar Compounds
P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL: Unique due to its specific azo and bisphenol structure.
P,P’-[P-PHENYLENEBIS(AZO)]BISANILINE: Similar structure but with aniline units instead of bisphenol.
P,P’-[P-PHENYLENEBIS(AZO)]BISNAPHTHOL: Contains naphthol units, offering different chemical properties.
Uniqueness: P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL stands out due to its combination of azo and bisphenol groups, which confer unique chemical reactivity and applications in various fields .
Properties
CAS No. |
21811-64-3 |
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Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C18H14N4O2/c23-17-9-5-15(6-10-17)21-19-13-1-2-14(4-3-13)20-22-16-7-11-18(24)12-8-16/h1-12,23-24H |
InChI Key |
AOCDFLRLNPGEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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